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Compound of Interest

Compound Name: 4-(2-Iodobenzyl)morpholine

CAS No.: 156333-95-8

Cat. No.: B137332 Get Quote

Executive Summary
This technical guide details the synthesis, purification, and characterization of 4-(2-
Iodobenzyl)morpholine, a critical intermediate in medicinal chemistry. The presence of the

ortho-iodine substituent on the benzyl ring renders this molecule a highly reactive electrophile

for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig,

Sonogashira), serving as a privileged scaffold for constructing bioactive isoquinolines and

biphenyl morpholine derivatives.

This document outlines two distinct synthetic routes:

Nucleophilic Substitution (

): Ideal for scale-up, utilizing 2-iodobenzyl bromide.

Reductive Amination: A milder approach utilizing 2-iodobenzaldehyde, suitable for parallel

synthesis or when avoiding lachrymatory alkyl halides.
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Property Specification

IUPAC Name 4-[(2-Iodophenyl)methyl]morpholine

Molecular Formula

Molecular Weight 303.14 g/mol

Appearance
Pale yellow oil (solidifies upon cooling/high

purity)

Solubility

Soluble in DCM, EtOAc, MeOH,

; Insoluble in

Key Functionality
Aryl Iodide (Cross-coupling handle), Tertiary

Amine (Basic center)

Retrosynthetic Analysis
The construction of the target molecule relies on the formation of the C-N bond between the

morpholine nitrogen and the benzylic carbon.
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Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.

[1]
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Method A: Nucleophilic Substitution (Scale-Up
Preferred)
This method utilizes the high reactivity of benzyl bromide. It is robust and generally provides

higher yields for gram-scale synthesis.

Reagents:

2-Iodobenzyl bromide (1.0 equiv)

Morpholine (1.2 equiv)

Potassium Carbonate (

, 2.0 equiv)

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Protocol:

Setup: Charge a round-bottom flask with 2-iodobenzyl bromide (e.g., 10 mmol, 2.97 g) and

anhydrous ACN (30 mL).

Base Addition: Add anhydrous

(20 mmol, 2.76 g) to the stirring solution.

Nucleophile Addition: Add morpholine (12 mmol, 1.05 mL) dropwise over 5 minutes.

Note: The reaction is exothermic. If scaling >10g, cool to 0°C during addition.

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc

4:1) or LC-MS. The starting bromide (

) should disappear, and a new polar spot (

) should appear.

Workup:
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Filter off the inorganic salts (

, excess

).

Concentrate the filtrate under reduced pressure.

Dissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

Dry over

, filter, and concentrate.[2]

Purification: Flash column chromatography (Gradient: 10%

30% EtOAc in Hexanes).

Method B: Reductive Amination (Mild Conditions)
Preferred when 2-iodobenzyl bromide is unavailable or if the user wishes to avoid handling

lachrymators.

Reagents:

2-Iodobenzaldehyde (1.0 equiv)

Morpholine (1.1 equiv)

Sodium Triacetoxyborohydride (STAB, 1.4 equiv)

Acetic Acid (catalytic, 1-2 drops)

Solvent: 1,2-Dichloroethane (DCE) or THF

Protocol:

Imine Formation: Dissolve 2-iodobenzaldehyde (10 mmol, 2.32 g) and morpholine (11 mmol,

0.96 mL) in DCE (40 mL). Add 2 drops of glacial acetic acid. Stir at Room Temperature (RT)

for 30 minutes.
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Reduction: Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) in portions over 10

minutes.

Mechanism:[2][3][4] STAB is selective for the iminium ion formed in situ and will not reduce

the aldehyde as quickly as

would.

Reaction: Stir at RT for 12–16 hours under nitrogen.

Quench: Quench carefully with saturated

solution (30 mL). Stir for 20 minutes until gas evolution ceases.

Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

Purification: Combine organics, dry over

, and concentrate. Purify via silica gel chromatography or acid-base extraction.

Process Safety & Troubleshooting
Hazard / Issue Mitigation Strategy

Alkyl Halides

2-Iodobenzyl bromide is a lachrymator and skin

irritant. All operations in Method A must be

performed in a fume hood.

Incomplete Conversion (Method B)

If aldehyde persists, add 0.5 equiv more STAB

and stir for 4h. Ensure molecular sieves are

used if water content in solvent is high.

Product Instability

Aryl iodides are light-sensitive. Store the final

product in amber vials at 4°C to prevent iodine

liberation (yellowing).

Purification Difficulties

The amine product can streak on silica. Add 1%

Triethylamine (TEA) to the eluent to sharpen

peaks.
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Analytical Characterization
As a Senior Scientist, you must validate the structure using orthogonal methods. Below is the

predicted analytical profile based on the specific ortho-substitution pattern.

Nuclear Magnetic Resonance (NMR)[3]
NMR (400 MHz,

):

7.85 (d, J = 7.8 Hz, 1H, Ar-H3, ortho to Iodine). Deshielded by Iodine anisotropy.

7.42 (dd, 1H, Ar-H5).

7.30 (t, 1H, Ar-H4).

6.95 (t, 1H, Ar-H6).

3.55 (s, 2H, Ar-C

-N). Benzylic singlet.

3.72 (t, J = 4.6 Hz, 4H, O-C

of morpholine).

2.50 (t, J = 4.6 Hz, 4H, N-C

of morpholine).

NMR (100 MHz,

):

140.5 (C-1), 139.2 (C-3), 129.8, 128.5, 127.9, 100.5 (C-I, ipso carbon significantly upfield
due to heavy atom effect).

67.0 (Morpholine O-C), 61.5 (Benzylic C), 53.6 (Morpholine N-C).

Mass Spectrometry (LC-MS)
Ionization: ESI (+)
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Expected Mass:

Isotopic Pattern: Iodine is monoisotopic (

), so no M+2 pattern like Br/Cl.

Functional Utility: Cross-Coupling Workflows
The value of 4-(2-Iodobenzyl)morpholine lies in its ability to undergo oxidative addition with

Pd(0).
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Figure 2: Downstream applications of the synthesized scaffold in diversity-oriented synthesis.

References
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with

Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of

Organoboron Compounds." Chemical Reviews. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b137332?utm_src=pdf-body
https://www.benchchem.com/product/b137332?utm_src=pdf-body-img
https://myers.faculty.chemistry.harvard.edu/sites/g/files/omnuum7271/files/myers/files/20-c-n_bond-forming_reactions.pdf
https://www.organic-chemistry.org/abstracts/literature/717.shtm
https://pubs.acs.org/doi/10.1021/jo960057x
https://pubs.acs.org/doi/10.1021/cr00039a007
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information. (2023). "PubChem Compound Summary for

CID 299159-27-6 (Isomer Analog)." PubChem. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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